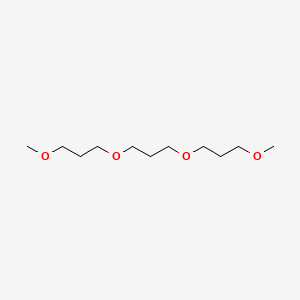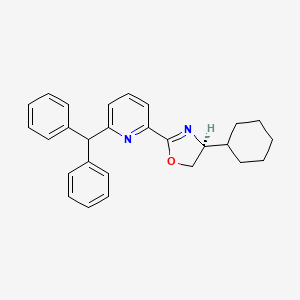
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is a chiral compound featuring a pyridine ring substituted with a benzhydryl group and a dihydrooxazole ring fused with a cyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the benzhydryl group is introduced via a Friedel-Crafts alkylation reaction.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Grignard reaction or other alkylation methods.
Dihydrooxazole Ring Formation: The dihydrooxazole ring is formed by cyclization of an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyridine ring or the oxazole ring, potentially leading to the formation of piperidine or oxazoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction could produce piperidine derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Biochemical Probes: The compound can be used to study enzyme mechanisms or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group may enhance binding affinity, while the chiral nature of the compound allows for selective interactions with biological molecules.
相似化合物的比较
Similar Compounds
®-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole: The enantiomer of the compound, which may have different biological activities.
2-(6-Benzhydrylpyridin-2-yl)-4,5-dihydrooxazole: Lacking the cyclohexyl group, this compound may have different chemical and biological properties.
Uniqueness
The unique combination of the benzhydryl group, pyridine ring, and dihydrooxazole ring, along with the chiral center, distinguishes (S)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole from other compounds
属性
IUPAC Name |
(4S)-2-(6-benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h2-3,6-10,13-18,20,25-26H,1,4-5,11-12,19H2/t25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHFQDPOEWAYCX-RUZDIDTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2COC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromo-3-fluorobenzo[B]thiophene](/img/structure/B8239499.png)
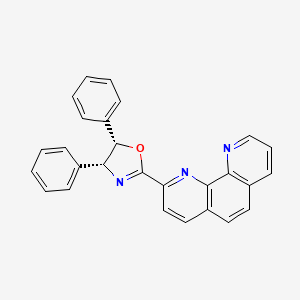
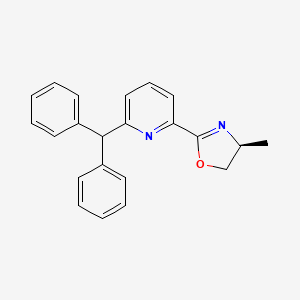
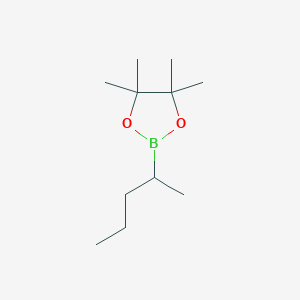

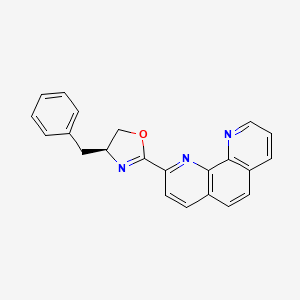
![(3aR,8aS)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8239545.png)
![[2,2'-Bipyridine]-6-carboximidamide dihydrochloride](/img/structure/B8239550.png)
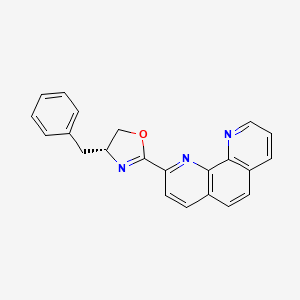
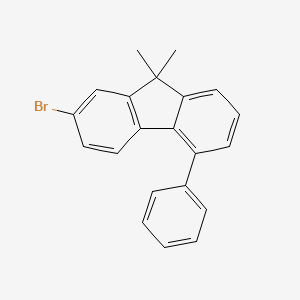
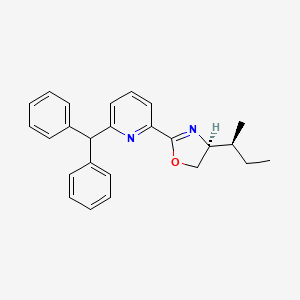
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one](/img/structure/B8239584.png)
![(9R,11R)-9,11-dimethyl-8,12-dioxa-3,17-diazatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaene](/img/structure/B8239598.png)
